![molecular formula C16H11N5OS B2755040 N-(3-(1H-pyrazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207048-47-2](/img/structure/B2755040.png)
N-(3-(1H-pyrazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrazole scaffold has gained prominence in medicinal chemistry due to its diverse biological activities. Researchers have explored derivatives of this compound for their potential as drug candidates. Notably, N-[3-(1H-pyrazol-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide derivatives have shown promise in various therapeutic areas, including anticancer, antidiabetic, and anti-inflammatory applications .
Antimicrobial Activity
Studies have revealed that pyrazole-based compounds possess antimicrobial properties. The synthesized derivatives of N-[3-(1H-pyrazol-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide have demonstrated antibacterial and antifungal effects . These findings highlight their potential as novel antimicrobial agents.
Anticancer Potential
Researchers have investigated the cytotoxic effects of pyrazole derivatives, including N-[3-(1H-pyrazol-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. These compounds exhibit activity against cancer cells, affecting cell cycle progression and inducing apoptosis . Their unique structure makes them interesting candidates for further anticancer drug development.
Agrochemical Applications
Pyrazole derivatives have been investigated for their potential as agrochemicals. Their bioactivity against pests and pathogens makes them interesting candidates for crop protection.
properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS/c22-16(11-4-5-14-15(9-11)21-23-20-14)18-12-3-1-2-10(8-12)13-6-7-17-19-13/h1-9H,(H,17,19)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRQRWWGKOBJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=NSN=C3C=C2)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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